molecular formula C7H4Cl2FNO3 B13180578 1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene

1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene

Cat. No.: B13180578
M. Wt: 240.01 g/mol
InChI Key: GHXASEAMFIEYCH-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene is an organic compound with a complex structure, characterized by the presence of chloro, chloromethoxy, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a fluorobenzene derivative, followed by chlorination and the introduction of the chloromethoxy group. The reaction conditions often require the use of strong acids, bases, and specific solvents to achieve the desired product.

Industrial production methods may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethoxy groups can be replaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound for various applications.

Comparison with Similar Compounds

1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene can be compared with similar compounds such as:

    1-Chloro-2-methoxyethane: This compound lacks the nitro and fluoro groups, making it less reactive in certain chemical reactions.

    Benzene, 1-chloro-2-methoxy-: Similar in structure but without the nitro and fluoro groups, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C7H4Cl2FNO3

Molecular Weight

240.01 g/mol

IUPAC Name

1-chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H4Cl2FNO3/c8-3-14-7-2-5(10)6(11(12)13)1-4(7)9/h1-2H,3H2

InChI Key

GHXASEAMFIEYCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OCCl)F)[N+](=O)[O-]

Origin of Product

United States

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